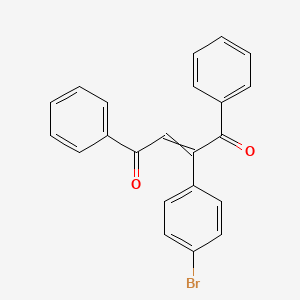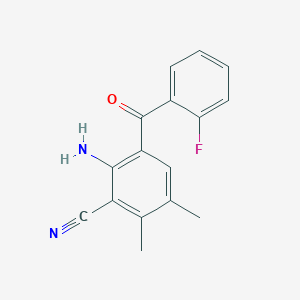![molecular formula C18H20O4S4 B14391434 [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene CAS No. 90127-79-0](/img/structure/B14391434.png)
[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene is a complex organic compound characterized by its unique structure, which includes multiple sulfonyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene typically involves multi-step organic reactions. One common method includes the condensation of sulfur-containing intermediates with benzene derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the production efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and phenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in malonic ester synthesis.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Sulfur compounds: Various sulfur-containing compounds with different oxidation states.
Uniqueness
What sets [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene apart is its specific combination of sulfonyl and phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90127-79-0 |
|---|---|
Molecular Formula |
C18H20O4S4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[2,2-bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C18H20O4S4/c1-3-25(19,20)18(26(21,22)4-2)17(23-15-11-7-5-8-12-15)24-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
TZLVZKLXPOSOHG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(=C(SC1=CC=CC=C1)SC2=CC=CC=C2)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


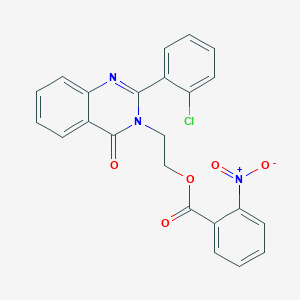
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
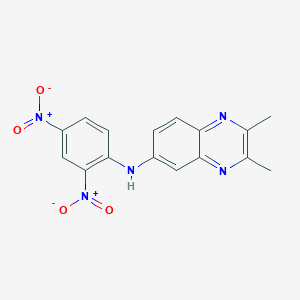
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
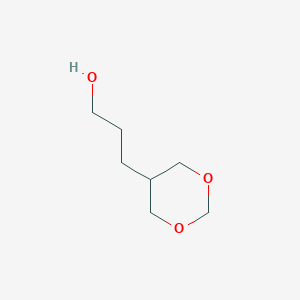
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
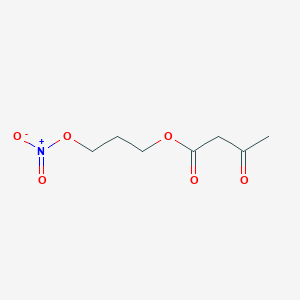
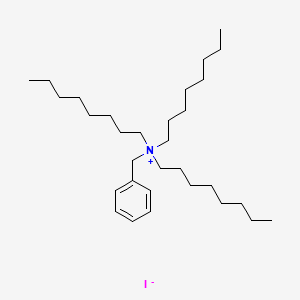
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
